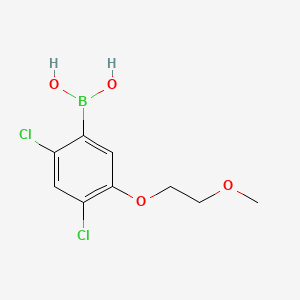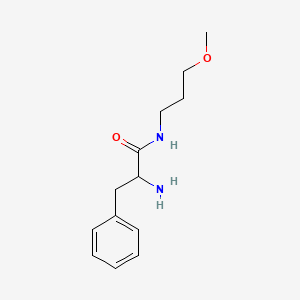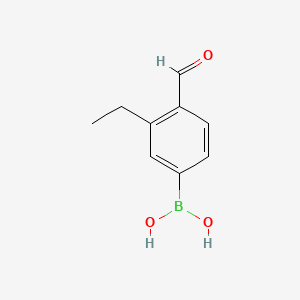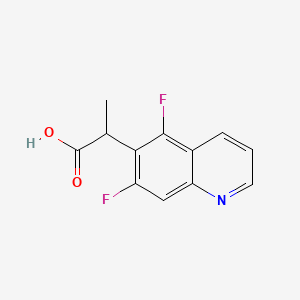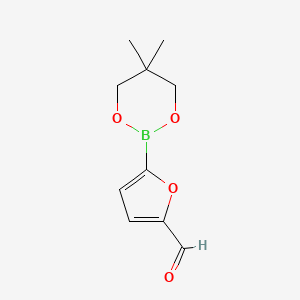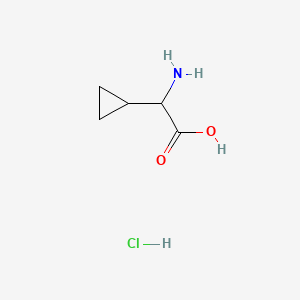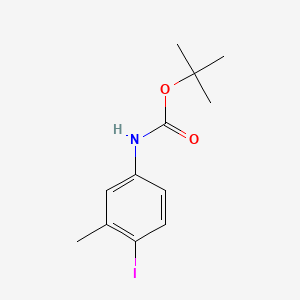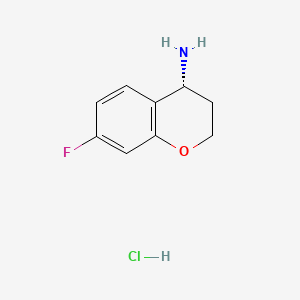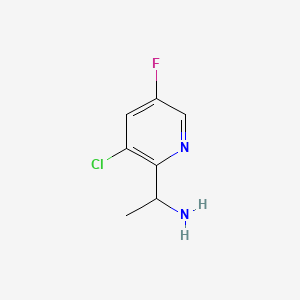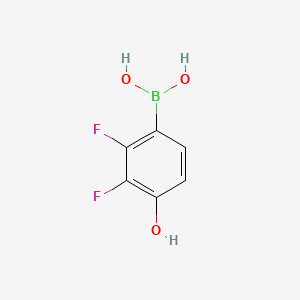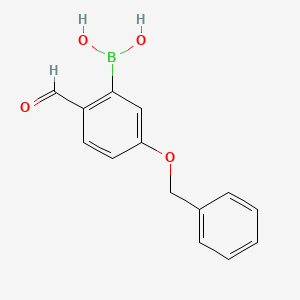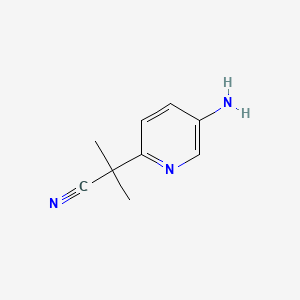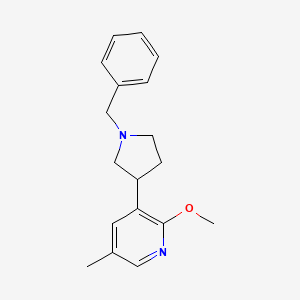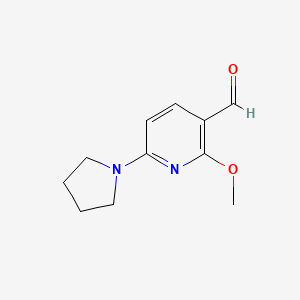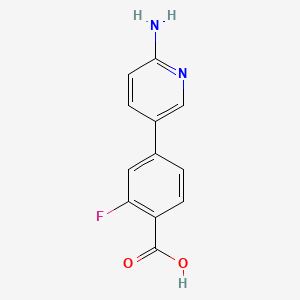
4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid” is a chemical compound with the CAS Number: 222986-51-8. It has a molecular weight of 214.22 and is stored in a refrigerator. The physical form of this compound is a white to off-white solid .
Synthesis Analysis
While specific synthesis methods for “4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid” were not found, there are related compounds that have been synthesized. For instance, an industrial preparation method of 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester has been reported . This method uses 5-bromine-2-nitropyridine and piperazine as initial raw materials .Molecular Structure Analysis
The molecular structure of “4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid” can be represented by the InChI code: 1S/C12H10N2O2/c13-11-6-5-10(7-14-11)8-1-3-9(4-2-8)12(15)16/h1-7H, (H2,13,14) (H,15,16) and the InChI key: DAAPYOWCDXFHOC-UHFFFAOYSA-N .科学的研究の応用
-
Application in Analytical Chemistry
- Summary of the application : 6-Aminopyridine-3-boronic acid functionalized magnetic nanoparticles have been used for the efficient enrichment of cis-diol-containing biomolecules .
- Methods of application : The boronate affinity materials were used as efficient sorbents for extraction, separation, and enrichment of cis-diol-containing biomolecules . The boronate affinity MNPs exhibited low binding pH (5.0) and high binding affinity toward cis-diol-containing biomolecules .
- Results or outcomes : This property enabled the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions . The feasibility for practical applications was demonstrated with the selective enrichment of cis-diol-containing biomolecules with low concentration in a human urine sample .
-
Application in Organic Chemistry
- Summary of the application : An industrial preparation method of 4-(6-aminopyridine-3-yl) piperazine-1-tert-butyl carboxylate has been disclosed .
- Methods of application : The method adopts 5-bromine-2-nitropyridine and piperazine as initial raw materials, in a mixed solvent of an alcohol organic solvent and water, preparing high-purity 1-(6-nitropyridine-3-yl) piperazine by nucleophilic substitution reaction with acid as a catalyst .
- Results or outcomes : The method has the advantages of simple operation, little environmental pollution, high yield, low cost and good product quality, and is more suitable for industrial production .
- Application in Biochemistry
- Summary of the application : 6-Aminopyridine-3-boronic acid functionalized magnetic nanoparticles have been used for the efficient enrichment of cis-diol-containing biomolecules .
- Methods of application : The boronate affinity materials were used as efficient sorbents for extraction, separation, and enrichment of cis-diol-containing biomolecules . The boronate affinity MNPs exhibited low binding pH (5.0) and high binding affinity toward cis-diol-containing biomolecules .
- Results or outcomes : This property enabled the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions . The feasibility for practical applications was demonstrated with the selective enrichment of cis-diol-containing biomolecules with low concentration in a human urine sample .
- Application in Biochemistry
- Summary of the application : 6-Aminopyridine-3-boronic acid functionalized magnetic nanoparticles have been used for the efficient enrichment of cis-diol-containing biomolecules .
- Methods of application : The boronate affinity materials were used as efficient sorbents for extraction, separation, and enrichment of cis-diol-containing biomolecules . The boronate affinity MNPs exhibited low binding pH (5.0) and high binding affinity toward cis-diol-containing biomolecules .
- Results or outcomes : This property enabled the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions . The feasibility for practical applications was demonstrated with the selective enrichment of cis-diol-containing biomolecules with low concentration in a human urine sample .
Safety And Hazards
The compound “4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid” has been classified with the GHS07 signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335. These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
4-(6-aminopyridin-3-yl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-10-5-7(1-3-9(10)12(16)17)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRBJGHVSBEMQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)N)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

